molecular formula C11H19NO2 B8298155 4-(2-Oxo-azocan-1-yl)-butyraldehyde

4-(2-Oxo-azocan-1-yl)-butyraldehyde

Cat. No.: B8298155
M. Wt: 197.27 g/mol
InChI Key: ICYDKTWRPNLECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-azocan-1-yl)-butyraldehyde is a specialized aldehyde derivative containing an azocane ring (an eight-membered cyclic amine) with a ketone group at the 2-position. This compound’s structure combines reactive aldehyde functionality with a nitrogen-containing heterocycle, making it of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-(2-oxoazocan-1-yl)butanal

InChI

InChI=1S/C11H19NO2/c13-10-6-5-9-12-8-4-2-1-3-7-11(12)14/h10H,1-9H2

InChI Key

ICYDKTWRPNLECG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(C(=O)CC1)CCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyraldehyde (C₄H₈O)

Butyraldehyde, a linear aldehyde, is a key industrial precursor for plastics, resins, and solvents. Unlike 4-(2-Oxo-azocan-1-yl)-butyraldehyde, it lacks nitrogenous heterocycles, resulting in distinct reactivity and applications:

  • Reactivity: Butyraldehyde undergoes aldol condensation, hydrogenation (to n-butanol), and oxidation (to butyric acid) . The azocan ring in this compound may hinder such reactions due to steric and electronic effects.
  • Toxicity : Butyraldehyde causes respiratory and dermal irritation , but the azocan derivative’s toxicity profile remains unstudied.
  • Environmental Impact: Butyraldehyde is biodegradable but toxic to aquatic life . The azocan-containing compound’s environmental persistence is unknown.
Table 1: Key Properties of Butyraldehyde vs. This compound
Property Butyraldehyde This compound
Formula C₄H₈O C₁₁H₁₉NO₂
Functional Groups Aldehyde Aldehyde, cyclic amide, ketone
Industrial Use Plasticizers, solvents Limited data (likely research-only)
Toxicity Irritant Unknown

4-Cyano-2-oxobutyraldehyde Semicarbazone (COBS)

This nitrofurazone metabolite shares structural similarities with this compound, including a ketone and aldehyde group :

  • Applications : COBS serves as a biomarker in food safety , while the azocan compound’s applications are speculative (e.g., medicinal chemistry).

Substituted 4-Oxo-4H-1-benzopyran-3-yl-carboxaldehydes

These aromatic aldehydes, used in synthesizing antiproliferative agents , differ significantly in ring structure but highlight the role of aldehyde-ketone systems in bioactive molecules.

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